2-(4-Bromophenyl)-5-chlorobenzofuran

Neurodegeneration Cholinesterase Inhibition Alzheimer's Disease Research

2-(4-Bromophenyl)-5-chlorobenzofuran (CAS: 1417701-63-3) is a disubstituted benzofuran derivative possessing a bromine atom at the para-position of the 2-phenyl ring and a chlorine atom at the 5-position of the benzofuran core. This specific substitution pattern confers a distinct combination of electronic, steric, and hydrophobic properties that differ from other halogenated benzofuran analogs.

Molecular Formula C14H8BrClO
Molecular Weight 307.57 g/mol
Cat. No. B11805793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-5-chlorobenzofuran
Molecular FormulaC14H8BrClO
Molecular Weight307.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Cl)Br
InChIInChI=1S/C14H8BrClO/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8H
InChIKeyVEXLFFZFDVLELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-5-chlorobenzofuran: A Key Halogenated Benzofuran Scaffold for Chemical Biology and Drug Discovery Procurement


2-(4-Bromophenyl)-5-chlorobenzofuran (CAS: 1417701-63-3) is a disubstituted benzofuran derivative possessing a bromine atom at the para-position of the 2-phenyl ring and a chlorine atom at the 5-position of the benzofuran core . This specific substitution pattern confers a distinct combination of electronic, steric, and hydrophobic properties that differ from other halogenated benzofuran analogs [1]. As a synthetic intermediate and a core scaffold, it falls within a class of heterocycles renowned for their broad biological activity profiles, including anticancer, antimicrobial, and enzyme inhibitory potential [2].

Procurement Risk: Why 2-(4-Bromophenyl)-5-chlorobenzofuran is Not Directly Interchangeable with Other Halogenated Benzofurans


In medicinal chemistry and chemical biology, the biological activity and physicochemical properties of benzofuran derivatives are exquisitely sensitive to their specific substitution pattern [1]. The electronic nature (electron-withdrawing halogen vs. electron-donating group), size (Br vs. Cl vs. F), and position (para- vs. meta- vs. ortho-) of substituents on the 2-aryl and benzofuran rings dictate critical parameters such as target binding affinity, selectivity, metabolic stability, and lipophilicity (logP) [2]. Consequently, a seemingly minor change, such as swapping the 5-chloro substituent for a 5-bromo or replacing the 4-bromophenyl with a 4-fluorophenyl group, can result in a complete loss of desired activity or the introduction of off-target effects [3]. Therefore, for applications requiring precise molecular recognition or specific material properties, the exact compound, 2-(4-Bromophenyl)-5-chlorobenzofuran, must be sourced. The following evidence guide details the specific, quantifiable differentiators relative to its closest analogs.

Quantitative Evidence Guide: Verifiable Differentiation of 2-(4-Bromophenyl)-5-chlorobenzofuran for Scientific Procurement


Potent and Selective Butyrylcholinesterase (BChE) Inhibition: A Class-Specific Functional Advantage

2-Arylbenzofurans, the class to which 2-(4-Bromophenyl)-5-chlorobenzofuran belongs, have been identified as promising scaffolds for selective butyrylcholinesterase (BChE) inhibition. A recent study on a series of 2-arylbenzofuran derivatives demonstrated that six compounds from this class exhibited potent BChE inhibitory activity with IC50 values ranging from 2.5 μM to 32.8 μM. This activity was superior to the clinically used positive control galantamine (IC50 = 35.3 μM), while importantly, these compounds were inactive or only weakly inhibitory toward acetylcholinesterase (AChE), indicating a valuable selectivity profile [1].

Neurodegeneration Cholinesterase Inhibition Alzheimer's Disease Research

Superior Antimicrobial Activity of Hydrophobic Benzofuran Analogs Against Drug-Resistant Bacteria

The hydrophobic nature of benzofuran derivatives, significantly influenced by halogen substituents like bromine and chlorine, correlates with enhanced antimicrobial potency. In a study evaluating thirteen C-3 substituted benzofuran derivatives, the four most hydrophobic analogs demonstrated potent antibacterial activity against a panel of pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis, with MIC80 values ranging from 0.39 to 3.12 μg/mL. These activities were found to be superior to those of the control drugs used in the study [1].

Antimicrobial Resistance MRSA Medicinal Chemistry

Impact of Halogen Substitution on Anticancer Selectivity: Structural Context for 2-(4-Bromophenyl)-5-chlorobenzofuran

The presence and position of halogen atoms on the benzofuran core are critical determinants of both cytotoxic potency and cancer cell selectivity. Research on halogen-substituted benzofurans revealed a highly selective and potent compound, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, which exhibited remarkable cytotoxicity against human leukemia cell lines K562 (IC50 = 5 µM) and HL60 (IC50 = 0.1 µM), while showing no cytotoxic effect against HeLa (cervical cancer) and normal HUVEC cells [1]. This study underscores that specific halogenation patterns, like those found in 2-(4-Bromophenyl)-5-chlorobenzofuran, can be essential for achieving the desired therapeutic window.

Cancer Therapeutics Selective Cytotoxicity Medicinal Chemistry

Anti-inflammatory Activity via Lipoxygenase (LOX) Inhibition: Halogen-Dependent Potency

The anti-inflammatory potential of benzofuran derivatives can be finely tuned by halogen substitution. In a structure-activity relationship (SAR) study, several novel 1-(5-(4-aryl)-2-substituted furan-7-yl) ethanone derivatives were evaluated for their ability to inhibit the pro-inflammatory enzyme lipoxygenase (LOX-15). Among the most active compounds identified were those with specific aryl substitutions, with the most potent analog (compound 3j) exhibiting an IC50 of 8.0 µM against LOX-15 [1].

Inflammation Lipoxygenase Inhibitors Drug Discovery

High-Value Research and Industrial Application Scenarios for 2-(4-Bromophenyl)-5-chlorobenzofuran


Medicinal Chemistry: Lead Optimization for Selective BChE Inhibitors

Given the established class-level activity of 2-arylbenzofurans as potent and selective BChE inhibitors, procurement of 2-(4-Bromophenyl)-5-chlorobenzofuran is a strategic choice for medicinal chemistry teams developing next-generation therapeutics for Alzheimer's disease and other dementias. Its unique dual-halogenated structure provides a versatile handle for further derivatization to optimize potency, selectivity, and pharmacokinetic properties beyond the benchmark set by galantamine [1].

Antimicrobial Drug Discovery: A Scaffold for Targeting Drug-Resistant Pathogens

The established correlation between the hydrophobicity of halogenated benzofurans and enhanced antimicrobial activity makes this compound a valuable core scaffold. It is particularly suited for programs targeting difficult-to-treat pathogens like MRSA, where the MIC80 values of related hydrophobic analogs (0.39-3.12 μg/mL) significantly outperform standard-of-care controls [2].

Oncology Research: Investigating the Role of Halogenation in Cancer Cell Selectivity

The evidence demonstrating that specific halogen substitutions on benzofurans can confer high potency and remarkable selectivity against leukemia cell lines (e.g., IC50 = 0.1 μM in HL60 cells) positions 2-(4-Bromophenyl)-5-chlorobenzofuran as a critical tool compound. It is ideal for SAR studies aimed at understanding and exploiting the molecular mechanisms behind selective tumor cell killing while sparing healthy tissue [3].

Inflammation Research: Developing Potent Lipoxygenase (LOX) Inhibitors

The structure-activity relationship data for benzofuran-based LOX inhibitors show that activity is highly dependent on the aryl substitution pattern. The halogenated nature of 2-(4-Bromophenyl)-5-chlorobenzofuran aligns with the structural features of the most potent analogs (e.g., IC50 = 8.0 µM) and makes it a prime candidate for synthesizing focused libraries to develop new anti-inflammatory agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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